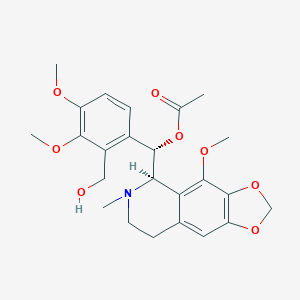

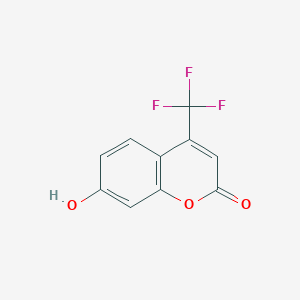

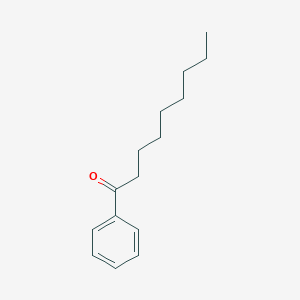

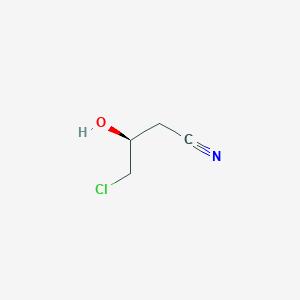

ethyl (3R)-3-amino-3-cyclohexylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’,3’-Dideoxyadenosine is a nucleoside analog of deoxyadenosine, where both the 2’ and 3’ hydroxyl groups on the ribose sugar are removed. This compound is known for its role as an inhibitor of adenylyl cyclase and its potential in inhibiting tumor progression. It is also a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-dideoxyadenosine typically involves the reduction of nucleosides. One common method includes reducing a nucleoside with hydrogen in the presence of a palladium catalyst and an aqueous solvent mixture of acetonitrile or ethyl acetate and water. The solvent contains a base such as sodium hydroxide/sodium acetate or sodium carbonate/sodium acetate, with a pH of 9-11 .

Industrial Production Methods: An efficient and economical method for mass production involves using nucleoside phosphorylases derived from Bacillus stearothermophilus. This enzymatic conversion ensures high purity and high yield of 3’-amino-2’,3’-dideoxyadenosine .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxyadenosine undergoes various chemical reactions, including:

Oxidation: Conversion to dideoxyinosine upon deamination.

Substitution: Involvement in the Sanger method for DNA sequencing, where it acts as a chain-terminating nucleotide.

Common Reagents and Conditions:

Oxidation: Deamination using adenosine deaminase.

Substitution: Utilization in DNA sequencing reactions with DNA polymerase.

Major Products:

Dideoxyinosine: Formed through deamination.

Partially replicated DNA fragments: Resulting from its role as a chain-terminating nucleotide in DNA sequencing.

Scientific Research Applications

2’,3’-Dideoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

2’,3’-Dideoxyadenosine exerts its effects by inhibiting adenylyl cyclase and reverse transcriptase enzymes. Upon deamination, it is converted to dideoxyinosine, which further inhibits adenylyl cyclase. As a reverse transcriptase inhibitor, it prevents the replication of the human immunodeficiency virus by terminating the DNA chain elongation .

Similar Compounds:

Didanosine (2’,3’-Dideoxyinosine): Another dideoxynucleoside analog with similar antiviral properties.

2’,3’-Dideoxycytidine: Used in antiviral therapies.

Uniqueness: 2’,3’-Dideoxyadenosine is unique due to its dual role in inhibiting both adenylyl cyclase and reverse transcriptase enzymes. This dual inhibition makes it a valuable compound in both cancer research and antiviral therapies .

properties

IUPAC Name |

ethyl (3R)-3-amino-3-cyclohexylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYRHFMTVLVICO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B41327.png)

![N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B41328.png)